

# Application Note and Synthesis Protocol for Ditetradecyl Adipate

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## Compound of Interest

Compound Name: Ditetradecyl adipate

Cat. No.: B15345863

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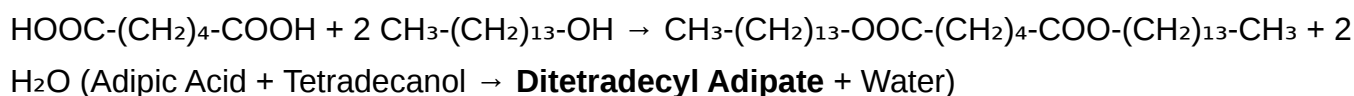
## Introduction

**Ditetradecyl adipate**, a diester of adipic acid and tetradecanol, is a wax ester with applications in cosmetics, lubricants, and as a plasticizer. Its synthesis involves the esterification of adipic acid with two equivalents of tetradecanol. This document provides detailed laboratory protocols for the synthesis of **ditetradecyl adipate** via two common methods: Fischer esterification using an acid catalyst and an enzymatic protocol using an immobilized lipase. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Reaction Principle

The synthesis of **ditetradecyl adipate** is based on the esterification reaction between adipic acid, a dicarboxylic acid, and tetradecanol (also known as myristyl alcohol), a long-chain fatty alcohol. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed.

Chemical Equation:



## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **ditetradecyl adipate**. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

Parameter	Fischer Esterification	Enzymatic Synthesis	Reference
Reactants	Adipic Acid, Tetradecanol	Adipic Acid, Tetradecanol	N/A
Catalyst	Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Immobilized Lipase (e.g., Novozym 435)	[1]
Solvent	Toluene (for azeotropic water removal)	Solvent-free or high-boiling inert solvent	[2]
Temperature	110-120 °C (Reflux)	50-70 °C	[1][2]
Reaction Time	4-8 hours	12-48 hours	[2]
Molar Ratio (Adipic Acid:Tetradecanol)	1 : 2.2	1 : 2	N/A
Typical Yield	85-95%	90-99%	[2]
Molecular Weight of Ditetradecyl Adipate	538.9 g/mol	538.9 g/mol	[3]

## Experimental Protocols

### Protocol 1: Fischer Esterification

This protocol describes the synthesis of **ditetradecyl adipate** using sulfuric acid as a catalyst and toluene to facilitate the azeotropic removal of water.

Materials:

- Adipic Acid (1.46 g, 10 mmol)

- Tetradecanol (4.72 g, 22 mmol)
- Concentrated Sulfuric Acid (0.1 mL)
- Toluene (50 mL)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hexane
- Ethyl Acetate

Equipment:

- Round-bottom flask (100 mL)
- Dean-Stark apparatus
- Condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.46 g, 10 mmol) and tetradecanol (4.72 g, 22 mmol).
- Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to dissolve the reactants. With gentle stirring, carefully add 0.1 mL of concentrated sulfuric acid.

- **Reflux and Water Removal:** Attach the Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 4-8 hours, or until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to yield the pure **ditetradecyl adipate**. Alternatively, recrystallization from a suitable solvent like ethanol or acetone can be attempted.

## Protocol 2: Enzymatic Synthesis

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis under milder conditions.

### Materials:

- Adipic Acid (1.46 g, 10 mmol)
- Tetradecanol (4.28 g, 20 mmol)
- Immobilized Lipase (e.g., Novozym 435, 0.3 g, ~5-10% by weight of reactants)
- tert-Butanol (optional, as solvent)

### Equipment:

- Schlenk flask or sealed vial (50 mL)
- Heating block or oil bath with magnetic stirrer

- Vacuum pump
- Buchner funnel and filter paper

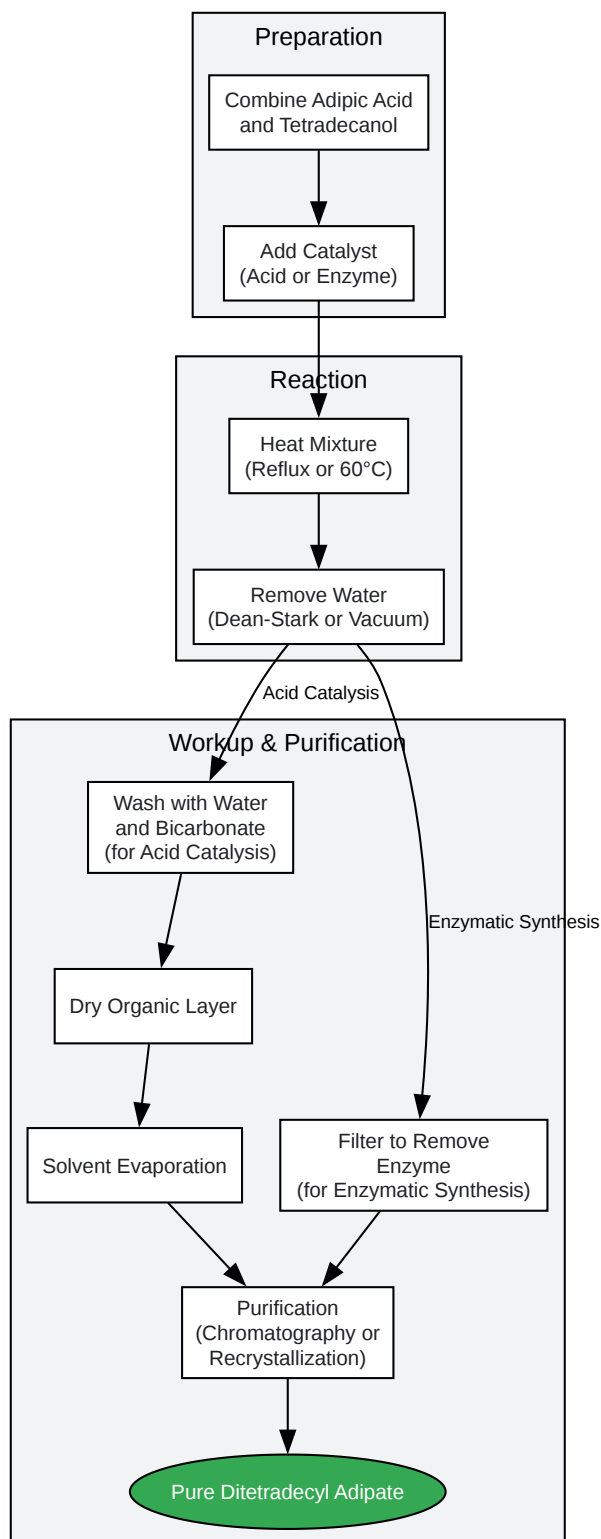
#### Procedure:

- **Reactant Preparation:** In a 50 mL Schlenk flask, combine adipic acid (1.46 g, 10 mmol) and tetradecanol (4.28 g, 20 mmol).
- **Enzyme Addition:** Add the immobilized lipase (0.3 g) to the reactant mixture.
- **Reaction Conditions:** Heat the mixture to 60 °C with vigorous stirring. To drive the equilibrium towards the product, apply a vacuum (e.g., 200-400 mbar) to remove the water byproduct. The reaction is typically run for 24-48 hours. Progress can be monitored by TLC or GC.
- **Enzyme Recovery:** After the reaction is complete, cool the mixture. If the product is solid at room temperature, it may need to be gently heated to be filtered. The immobilized enzyme can be recovered by filtration using a Buchner funnel and washed with a non-polar solvent (e.g., hexane). The recovered enzyme can often be reused.
- **Purification:** The filtered product can be purified by recrystallization from a suitable solvent such as isopropanol or acetone to remove any unreacted starting materials.

## Visualizations

### Experimental Workflow Diagram

## Workflow for Ditetradecyl Adipate Synthesis

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Caption: A flowchart illustrating the key steps in the synthesis and purification of **ditetradecyl adipate**.

## Signaling Pathway (Not Applicable)

**Ditetradecyl adipate** is a synthetic compound, and its synthesis is a direct chemical transformation. As such, there is no biological signaling pathway directly associated with its laboratory synthesis. The workflow diagram above provides the most relevant logical relationship for this topic.

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